3,4-Difluoro-5-iodoaniline
Overview
Description
3,4-Difluoro-5-iodoaniline is a chemical compound with the molecular formula C6H4F2INH2. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an amine group. It is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-iodoaniline typically involves halogenation and amination reactions. One common method is the halogenation of 3,4-difluoroaniline to introduce the iodine atom. This can be achieved using iodine and an oxidizing agent under controlled conditions. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of phase transfer catalysts and recycling of solvents and reagents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, copper(I) iodide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Nitro Compounds: Formed through oxidation of the amine group.
Complex Amines: Formed through reduction reactions.
Scientific Research Applications
3,4-Difluoro-5-iodoaniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-iodoaniline involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-fluoroaniline: Contains only one fluorine atom, affecting its electronic properties.
3,5-Difluoroaniline: Lacks the iodine atom and has a different substitution pattern.
Uniqueness
3,4-Difluoro-5-iodoaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry and valuable in various research applications .
Properties
IUPAC Name |
3,4-difluoro-5-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKNWHPWHRIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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